molecular formula C16H23N3O3 B7918014 [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester

Cat. No.: B7918014
M. Wt: 305.37 g/mol
InChI Key: YXKOACTUHVBKSQ-LBPRGKRZSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, an amino acid derivative, and a benzyl ester group. Its synthesis and reactivity make it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Attachment of the Propionyl Group: The propionyl group is attached through an acylation reaction, where the amino group reacts with a propionyl chloride or anhydride.

    Formation of the Benzyl Ester: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes, contributing to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid methyl ester
  • [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid ethyl ester
  • [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid phenyl ester

Uniqueness

Compared to similar compounds, [1-((S)-2-Amino-propionyl)-piperidin-4-yl]-carbamic acid benzyl ester stands out due to its benzyl ester group, which imparts unique chemical and physical properties. This group can influence the compound’s solubility, reactivity, and binding affinity, making it distinct in its applications and behavior.

Properties

IUPAC Name

benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-7-14(8-10-19)18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKOACTUHVBKSQ-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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